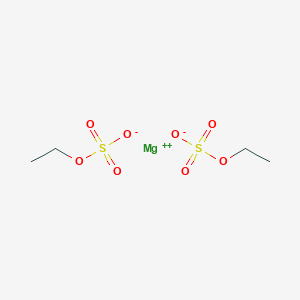

Ethyl hydrogen sulphate, magnesium salt

描述

Ethyl hydrogen sulphate, magnesium salt is a chemical compound formed by the reaction of ethyl hydrogen sulphate with magnesium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is a white crystalline solid that is soluble in water but not in ethanol.

准备方法

Synthetic Routes and Reaction Conditions: Ethyl hydrogen sulphate can be synthesized by reacting ethanol with sulfuric acid under controlled conditions. The reaction is highly exothermic, and the temperature must be maintained below 140°C to prevent the formation of diethyl ether. The sulfuric acid is added dropwise to ethanol while stirring continuously. The resulting ethyl hydrogen sulphate is then reacted with magnesium oxide or magnesium hydroxide to form ethyl hydrogen sulphate, magnesium salt .

Industrial Production Methods: In industrial settings, ethyl hydrogen sulphate is produced by the sulfuric acid hydration process, where ethylene is reacted with sulfuric acid to produce ethyl hydrogen sulphate, followed by hydrolysis. This method has largely been replaced by direct hydration of ethylene. The ethyl hydrogen sulphate is then reacted with magnesium compounds to produce the magnesium salt .

化学反应分析

Types of Reactions: Ethyl hydrogen sulphate, magnesium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form magnesium sulfate and other by-products.

Reduction: It can be reduced under specific conditions to form ethyl alcohol and magnesium sulfate.

Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Magnesium sulfate and ethyl alcohol.

Reduction: Ethyl alcohol and magnesium sulfate.

Substitution: Ethyl halides and magnesium sulfate

科学研究应用

Agricultural Applications

Ethyl hydrogen sulfate, magnesium salt serves as a source of both magnesium and sulfur, essential nutrients for plant growth. Its applications in agriculture include:

- Soil Amendment : It helps correct magnesium deficiencies in crops, which is crucial for chlorophyll production and photosynthesis.

- Fertilizer Component : The compound can be incorporated into fertilizers to enhance nutrient availability for plants.

Table 1: Agricultural Benefits of Ethyl Hydrogen Sulfate, Magnesium Salt

| Application | Benefit |

|---|---|

| Soil amendment | Corrects magnesium deficiency |

| Fertilizer component | Enhances nutrient availability |

| Foliar feeding | High solubility facilitates nutrient uptake |

Pharmaceutical Applications

In the pharmaceutical industry, ethyl hydrogen sulfate is utilized for its therapeutic properties:

- Muscle Relaxation : It is commonly included in bath salts and topical formulations aimed at soothing muscle pain and soreness.

- Medical Treatments : Research indicates its potential in treating conditions like asthma and eclampsia due to its ability to act as a bronchodilator and anticonvulsant .

Case Study: Therapeutic Use in Muscle Relaxation

A study demonstrated that bath salts containing ethyl hydrogen sulfate significantly reduced muscle soreness in athletes post-exercise. Participants reported improved recovery times and reduced discomfort after using the product.

Chemical Synthesis

Ethyl hydrogen sulfate serves as an intermediate in organic synthesis:

- Diethyl Sulfate Production : It can be converted into diethyl sulfate, which is valuable in the production of various organic compounds .

- Solvent Properties : The compound's ability to dissolve various organic materials makes it useful in chemical reactions requiring specific solvent conditions.

Table 2: Chemical Synthesis Applications

| Application | Description |

|---|---|

| Diethyl sulfate production | Intermediate for synthesizing organic compounds |

| Solvent properties | Facilitates reactions requiring specific solvents |

Environmental Impact and Safety

While ethyl hydrogen sulfate has numerous applications, it is essential to consider its environmental impact. Proper handling and disposal are necessary to minimize risks associated with its use. Regulatory bodies have established guidelines to ensure safe usage in industrial settings .

作用机制

The mechanism of action of ethyl hydrogen sulphate, magnesium salt involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit certain enzymes and alter cellular processes. For example, magnesium ions can inhibit action potentials in muscle cells, leading to decreased frequency and force of contractions . The ethyl group can participate in various biochemical reactions, influencing metabolic pathways.

相似化合物的比较

Magnesium sulfate: A common compound used in medicine and industry, known for its use as Epsom salt.

Ethyl sulfate: An intermediate in the production of ethanol from ethylene, similar in structure but without the magnesium component.

Uniqueness: Ethyl hydrogen sulphate, magnesium salt is unique due to its combined properties of ethyl hydrogen sulphate and magnesium. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components .

生物活性

Ethyl hydrogen sulphate, magnesium salt, is a compound that consists of ethyl hydrogen sulfate anions and magnesium cations. This compound is of interest due to its potential biological activities, particularly in the context of its effects on cellular processes, oxidative stress, and reproductive health. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various research findings and case studies.

- Chemical Formula : C₂H₅OSO₄Mg

- Molecular Weight : 166.48 g/mol

- Appearance : Typically appears as a white crystalline solid.

Ethyl hydrogen sulphate can influence biological systems through several mechanisms:

- Oxidative Stress Induction : Similar to other magnesium salts, it may contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. ROS can damage cellular components such as lipids, proteins, and nucleic acids, potentially resulting in cell death or dysfunction .

- Interaction with Cellular Pathways : Magnesium plays a crucial role in numerous enzymatic reactions and cellular signaling pathways. The presence of magnesium ions can modulate these pathways, influencing cell proliferation and apoptosis .

1. Oxidative Stress

Research indicates that magnesium salts can induce oxidative stress by increasing lipid peroxidation. A study involving male mice treated with magnesium sulfate showed significant elevation in malondialdehyde (MDA) levels, a marker for oxidative stress, compared to control groups. This suggests that similar effects may be observed with this compound .

| Treatment Group | MDA Levels (μg/ml) | Statistical Significance |

|---|---|---|

| Control | 28.77 ± 1.18 | - |

| Ethyl HSO₄Mg | 22.82 ± 0.91 | p < 0.001 |

| Potassium Dichromate | 26.16 ± 0.43 | p < 0.004 |

2. Reproductive Health

The impact of magnesium salts on reproductive health has been documented in various studies. In one study, administration of magnesium sulfate resulted in reduced sperm count and damage to testicular structures in male mice . This raises concerns about the potential reproductive toxicity of ethyl hydrogen sulphate when used in high concentrations.

3. Neuroprotective Effects

Some studies suggest that magnesium salts may have neuroprotective properties due to their ability to modulate calcium influx into neurons and reduce excitotoxicity . This aspect warrants further investigation concerning ethyl hydrogen sulphate's potential therapeutic applications in neurodegenerative diseases.

Case Study 1: Oxidative Stress and Reproductive Toxicity

A controlled experiment was conducted using male mice divided into three groups: control, ethyl hydrogen sulphate treated, and potassium dichromate treated. The study aimed to assess oxidative stress markers and reproductive health over a period of sixty days.

- Findings : Significant increases in MDA levels were observed in both treatment groups compared to controls. Histological analysis revealed damage to testicular tissue in the treated groups .

Case Study 2: Neuroprotective Potential

In a separate study focusing on neuroprotection, researchers explored the effects of magnesium sulfate on neuronal cells subjected to oxidative stress induced by glutamate toxicity.

属性

IUPAC Name |

magnesium;ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H6O4S.Mg/c2*1-2-6-7(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAXLXBPVKQFLK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10MgO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162714 | |

| Record name | Ethyl hydrogen sulphate, magnesium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14448-64-7 | |

| Record name | Ethyl hydrogen sulphate, magnesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014448647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrogen sulphate, magnesium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen sulphate, magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。